molecular formula C11H9N3O3 B13670581 2-(4-Aminophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

2-(4-Aminophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Cat. No.: B13670581
M. Wt: 231.21 g/mol
InChI Key: CPXFGAYLSPCVTM-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound that features a pyridazine ring fused with a carboxylic acid and an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobenzoyl hydrazine with maleic anhydride, followed by cyclization and oxidation steps. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Aminophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to alterations in cell signaling and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Aminophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyridazine ring with an aminophenyl group and a carboxylic acid moiety makes it a versatile compound for various applications .

Properties

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

2-(4-aminophenyl)-3-oxopyridazine-4-carboxylic acid

InChI

InChI=1S/C11H9N3O3/c12-7-1-3-8(4-2-7)14-10(15)9(11(16)17)5-6-13-14/h1-6H,12H2,(H,16,17)

InChI Key

CPXFGAYLSPCVTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)N2C(=O)C(=CC=N2)C(=O)O

Origin of Product

United States

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